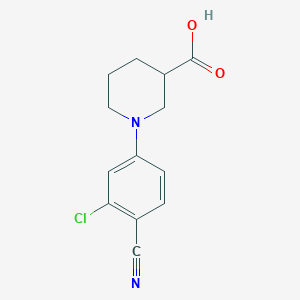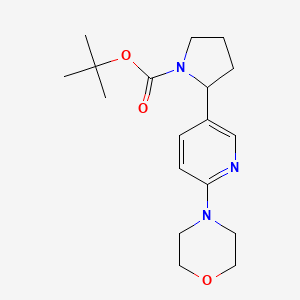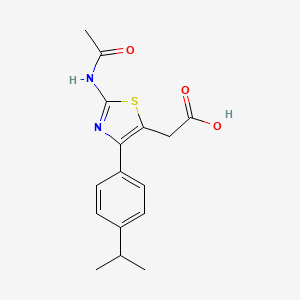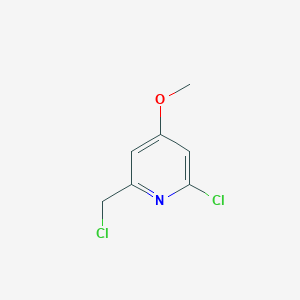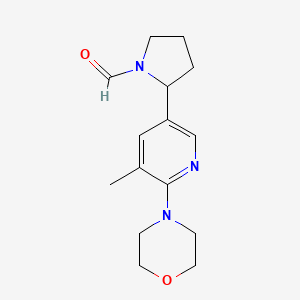
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone ring with a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1-(1H-Pyrazol-4-yl)propan-1-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding imidazolidinone.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazolidinone derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioxoimidazolidinone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(1H-Pyrazol-4-yl)propyl)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.
1-(1H-Pyrazol-4-yl)propan-1-one: A simpler compound that serves as a precursor in the synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one.
Uniqueness
The presence of both the pyrazole and thioxoimidazolidinone rings in this compound provides a unique combination of chemical properties and potential biological activities that are not found in simpler or structurally related compounds .
Propriétés
Formule moléculaire |
C9H12N4OS |
|---|---|
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12) |
Clé InChI |
MSOSXXLKAXTDBB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CNN=C1)N2C(=O)CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



